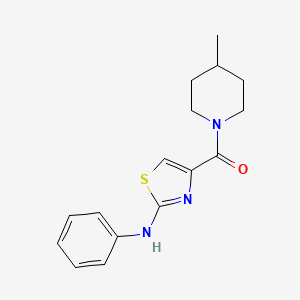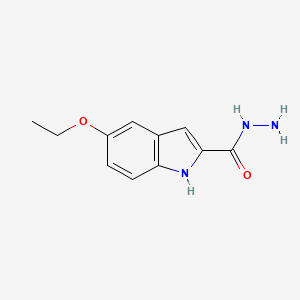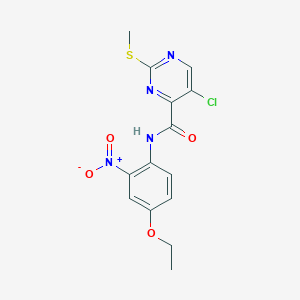![molecular formula C22H18N2O4S B2809977 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941891-45-8](/img/structure/B2809977.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . This compound also features an ethylsulfonyl group and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, a rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates has been developed for the synthesis of similar N-heterocycles .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, an ethylsulfonyl group, and a benzamide group. The benzoxazole ring is a fused ring system that includes a benzene ring and an oxazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The benzoxazole ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring might contribute to its aromaticity and stability .科学的研究の応用
Antimalarial and Antiviral Activities
One study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, for their potential antimalarial activities. These compounds were evaluated for in vitro antimalarial activity and characterized by their ADMET properties, showing promising activity with IC50 values of <30µM. Notably, one compound exhibited excellent antimalarial activity with an IC50=1.2µM, highlighting the potential of these sulfonamides in antimalarial drug development. Additionally, these compounds were assessed for their binding energy against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broader antiviral application (Fahim & Ismael, 2021).
Anticancer Activities
Research on similar sulfonamide derivatives has demonstrated potential anticancer activities. For instance, a series of substituted benzamides were synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many tested compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).
Antitubercular Activities
Another study focused on the synthesis of novel derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds, showing significant anti-tubercular activity against Mycobacterium tuberculosis. This suggests the compound's role in developing new antitubercular agents (Dighe et al., 2012).
Antimicrobial and Antifungal Actions
Further investigations into the antimicrobial and antifungal properties of sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to this compound, have identified compounds with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This showcases the compound's versatility in addressing a range of microbial threats (Sych et al., 2019).
作用機序
Target of Action
Similar compounds have shown remarkable cytotoxicity in human tumor cell lines . These compounds are often designed as potential anticancer agents .
Mode of Action
Similar compounds have been shown to exert cell cycle arrest at the g2/m phase and enhance apoptosis in k-562 leukemia cancer cells . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide may interact with its targets to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical Pathways
Similar compounds have been associated with the inhibition of tyrosine kinase receptors (tkr) . Overexpression of these receptors has been observed in a number of cancers, and their inhibition can lead to the suppression of cancer cell proliferation .
Result of Action
Similar compounds have shown remarkable cytotoxicity with gi 50 values ranging between “0589–143 µM” and “0276–123 µM,” respectively, in the representative nine subpanels of human tumor cell lines . This suggests that the compound may have a significant cytotoxic effect on cancer cells.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYLIBHANHPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
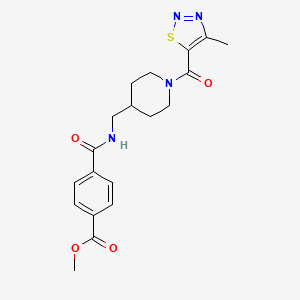
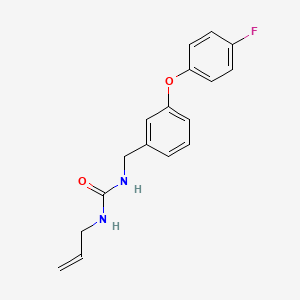
![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)
![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)
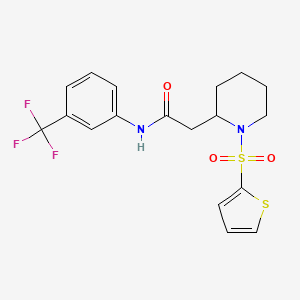
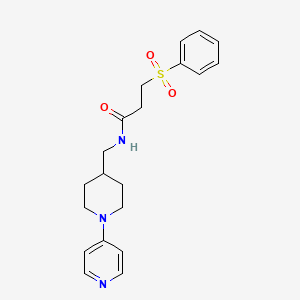
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)
